molecular formula C25H24N4O3S B2730500 N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1207000-28-9

N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2730500
CAS No.: 1207000-28-9
M. Wt: 460.55
InChI Key: QUHUIMWEKLIKSB-UHFFFAOYSA-N
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Description

N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity

N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings, including case studies and data tables.

Chemical Structure

The compound can be described by its structural formula, which includes a furan moiety, an imidazole ring, and a benzamide backbone. Its molecular weight is approximately 398.5 g/mol, with the following key components:

  • Furan ring : Contributes to the compound's reactivity and potential biological interactions.
  • Imidazole : Known for its role in various biochemical processes and as a pharmacophore in drug design.
  • Benzamide : Often associated with various biological activities, including anti-cancer properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, imidazole derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. In vitro studies suggest that the compound may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of various enzymes. For example, imidazole derivatives are often explored as inhibitors of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes and cancer progression. Preliminary data indicate that this compound may exhibit selective inhibition of COX enzymes, leading to reduced inflammatory responses.

Case Studies

  • Study on Antitumor Activity : A study conducted on a series of imidazole derivatives similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial integrity.
  • Enzyme Inhibition Profile : A comparative analysis of enzyme inhibition showed that compounds with the furan-imidazole-benzamide framework could selectively inhibit COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureModification ImpactActivity Change
Furan RingSubstitution with electron-donating groups enhances reactivityIncreased anticancer activity
Imidazole PositionAltering the position of substituents affects enzyme binding affinityVaries based on specific substitutions
Benzamide GroupModifications can enhance selectivity for COX enzymesImproved anti-inflammatory properties

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:

  • Synthesis and Testing : A series of derivatives were synthesized, revealing that modifications at the furan position significantly impacted anticancer efficacy.
  • Metabolic Stability : Investigations into metabolic pathways indicated that certain modifications could improve the compound's bioavailability while reducing toxic metabolites.

Properties

IUPAC Name

4-[2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-17-4-3-5-20(14-17)28-23(30)16-33-25-26-12-13-29(25)21-9-7-19(8-10-21)24(31)27-15-22-11-6-18(2)32-22/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHUIMWEKLIKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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